A-366
Overview
Description
A-366 is a selective inhibitor of the G9a methyltransferase and the chromatin reader Spindlin1. It has been shown to promote erythroid differentiation in both murine and human erythroleukemia cell lines . This compound has garnered significant interest due to its potential therapeutic applications in hematopoietic disorders and its role in epigenetic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
A-366 is synthesized through a series of chemical reactions involving the formation of a spirocyclic structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents . The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
A-366 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of this compound with modified functional groups .
Scientific Research Applications
A-366 has a wide range of scientific research applications, including:
Mechanism of Action
A-366 exerts its effects by selectively inhibiting the G9a methyltransferase and the chromatin reader Spindlin1 . This inhibition leads to changes in the methylation status of histone proteins, which in turn affects gene expression and cellular differentiation . The molecular targets of this compound include the G9a methyltransferase and Spindlin1, and the pathways involved include those regulating cell cycle progression and differentiation .
Comparison with Similar Compounds
A-366 is unique in its high selectivity for G9a methyltransferase and Spindlin1 compared to other similar compounds . Similar compounds include:
UNC0638: Another G9a inhibitor with different selectivity and potency profiles.
BIX-01294: A G9a inhibitor with a different mechanism of action and cellular effects.
GSK343: An inhibitor of EZH2, another histone methyltransferase, with distinct biological activities.
This compound stands out due to its high selectivity and potency, making it a valuable tool for studying epigenetic regulation and developing new therapeutic agents .
Properties
IUPAC Name |
5'-methoxy-6'-(3-pyrrolidin-1-ylpropoxy)spiro[cyclobutane-1,3'-indole]-2'-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-23-16-12-14-15(21-18(20)19(14)6-4-7-19)13-17(16)24-11-5-10-22-8-2-3-9-22/h12-13H,2-11H2,1H3,(H2,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCDJTRMYWSXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3(CCC3)C(=N2)N)OCCCN4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527503-11-2 | |
Record name | 1527503-11-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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